2,3-Dichlorobenzoyl chloride

Inverse Phase-Transfer Catalysis Dichlorobenzoyl Chlorides Reaction Kinetics

2,3-Dichlorobenzoyl chloride (CAS 2905-60-4) is the structurally mandatory intermediate for the anticonvulsant lamotrigine—only the 2,3-dichloro isomer yields pharmacologically active triazine derivatives. Industrial synthesis demands high isomeric purity (<0.1% 3,4-isomer) to meet API specifications. It also serves as a key building block for xanthine oxidase inhibitors and agrochemical fungicides, and exhibits a unified ionization pathway that simplifies process optimization. Available in bulk and research quantities from qualified suppliers; contact us for a customized quotation.

Molecular Formula C7H3Cl3O
Molecular Weight 209.5 g/mol
CAS No. 2905-60-4
Cat. No. B057046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzoyl chloride
CAS2905-60-4
Molecular FormulaC7H3Cl3O
Molecular Weight209.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl
InChIInChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H
InChIKeyYBONBWJSFMTXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzoyl Chloride (CAS 2905-60-4) Properties and Procurement Specifications


2,3-Dichlorobenzoyl chloride (CAS 2905-60-4) is a substituted aromatic acyl chloride with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.46 g/mol . The compound exists as a solid at room temperature (20°C), appearing as a white to light yellow powder, lump, or clear liquid upon melting, with a reported melting point range of 28–32°C . Its boiling point is 140°C at 14 mmHg, and it has a predicted density of 1.498 g/cm³ . The compound is soluble in organic solvents such as toluene, ethers, and alcohols, but insoluble in water, and is highly moisture-sensitive, requiring storage under inert gas . Commercial specifications typically require purity ≥98.0% as determined by GC and argentometric titration .

Why 2,3-Dichlorobenzoyl Chloride (CAS 2905-60-4) Cannot Be Replaced by Other Dichlorobenzoyl Chloride Isomers


The substitution pattern of chlorine atoms on the benzoyl chloride ring fundamentally dictates both reaction kinetics and product outcomes. 2,3-Dichlorobenzoyl chloride exhibits distinct reactivity profiles compared to its 2,4-, 2,6-, 3,4-, and 3,5-dichloro isomers in nucleophilic substitution and solvolysis reactions [1]. In inverse phase-transfer catalysis studies, the four dichlorobenzoyl chloride isomers (2,3-, 2,4-, 3,4-, and 3,5-) demonstrated differing kinetic behavior when reacting with benzoate ions in H₂O/CH₂Cl₂ media [2]. Furthermore, solvolysis studies using the Grunwald-Winstein equation revealed that 2,4-dichlorobenzoyl chloride exhibits two distinct reaction channels depending on solvent properties, whereas the ortho-effect in 2,3- and 2,6-isomers alters the ionization pathway [3]. Crucially, for pharmaceutical applications such as lamotrigine synthesis, the 2,3-dichloro substitution pattern is structurally mandatory; isomers such as 2,4-, 3,4-, or 2,6-dichlorobenzoyl chloride would yield entirely different triazine derivatives lacking the required pharmacological activity [4].

Quantitative Comparative Evidence for 2,3-Dichlorobenzoyl Chloride (CAS 2905-60-4) Selection


Reaction Yield Comparison: 2,3- vs. 2,4-Dichlorobenzoyl Chloride in Inverse Phase-Transfer Catalyzed Anhydride Formation

In a study of inverse phase-transfer catalyzed reactions, 2,3-dichlorobenzoyl chloride exhibited significantly higher yield (90%) for the formation of dichlorobenzoic anhydride compared to 2,4-dichlorobenzoyl chloride (78%) under identical H₂O/CH₂Cl₂ two-phase conditions using pyridine 1-oxide (PNO) as catalyst [1]. This 12% absolute yield advantage demonstrates that the ortho-chloro substitution pattern in the 2,3-isomer enhances the electrophilicity of the carbonyl carbon to a greater extent than the 2,4-substitution pattern, facilitating nucleophilic attack by the benzoate ion [2].

Inverse Phase-Transfer Catalysis Dichlorobenzoyl Chlorides Reaction Kinetics

Reaction Channel Selectivity: Single vs. Dual Pathway in Dichlorobenzoyl Chloride Solvolysis

Solvolysis kinetic studies across 30 solvents revealed that 2,4-dichlorobenzoyl chloride exhibits two clearly distinguishable reaction channels depending on solvent nucleophilicity and ionizing power, whereas 2,3-dichlorobenzoyl chloride (and its 2,6-isomer) follows a single, well-defined ionization pathway with moderate nucleophilic solvation component [1]. This mechanistic difference is quantified by the Grunwald-Winstein equation parameters: the 2,4-isomer requires a dual-term equation (l + mN) to adequately fit the rate data, while the 2,3-isomer data fit a single-term equation, indicating a unified mechanism without competing pathways [2]. The ortho-effect in the 2,3-isomer, resulting from two adjacent chlorine substituents, sterically and electronically suppresses alternative reaction channels that complicate the 2,4-isomer's reactivity profile [3].

Solvolysis Grunwald-Winstein Equation Reaction Mechanism

Isomeric Purity Control: 2,3-Dichlorobenzoyl Chloride vs. 3,4-Isomer Impurity in Lamotrigine Synthesis

In the manufacture of the anticonvulsant drug lamotrigine, the purity of the 2,3-dichlorobenzoyl chloride intermediate is critical. Patent specifications for an improved synthesis method state that the 2,3-dichlorobenzoyl chloride produced contains less than 0.1% of isomeric impurities, specifically the 3,4-dichlorobenzoyl chloride isomer, and in optimized embodiments, less than 0.05% [1]. This compares favorably to commercial-grade dichlorobenzoyl chlorides, which typically have purity specifications of ≥97% or ≥98% but do not guarantee isomer-specific impurity profiles below the 0.5-1.0% level . The patent explicitly states that this high isomeric purity makes 2,3-dichlorobenzoyl chloride 'an ideal intermediate in the preparation of lamotrigine' because impurities introduced at the intermediate stage are carried through the entire synthesis and ultimately remain in the final active pharmaceutical ingredient [2].

Pharmaceutical Intermediates Lamotrigine Synthesis Isomeric Purity

Synthesis Yield Optimization: 2,3-Dichlorobenzoyl Chloride via Photochlorination-Hydrolysis Route

An optimized industrial synthesis of 2,3-dichlorobenzoyl chloride via photochlorination of 2,3-dichlorobenzotrichloride followed by hydrolysis yields 91.0% of the target compound with a gas chromatography (GC) assay purity of 99.7% . This compares favorably to the standard synthesis route via reaction of 2,3-dichlorobenzoic acid with thionyl chloride, which typically yields 88% under conventional conditions . The photochlorination route offers a 3% absolute yield improvement and, crucially, a higher final purity (99.7% vs. ~98% commercial specification), reducing or eliminating the need for additional purification steps .

Synthesis Route Optimization Photochlorination Industrial Process Yield

Physical State and Handling Characteristics at Ambient Temperature

2,3-Dichlorobenzoyl chloride is a solid at standard ambient temperature (20°C), with a melting point of 28-32°C . This contrasts with other benzoyl chloride derivatives, such as 2,4-dichlorobenzoyl chloride, which is a liquid at room temperature (melting point ~5-7°C) . The solid state of the 2,3-isomer at typical laboratory and warehouse temperatures offers distinct handling advantages: reduced spill and leakage risk during transport, easier containment, and more accurate weighing for small-scale reactions . The compound transitions to a liquid upon mild heating (above ~30°C), allowing for convenient transfer as a liquid when desired, while reverting to a solid upon cooling . This solid-at-ambient characteristic is a direct consequence of the 2,3-dichloro substitution pattern, which influences crystal packing via intermolecular Cl⋯Cl and Cl⋯O interactions not present to the same degree in the 2,4-isomer [1].

Physical Properties Process Handling Material Storage

Optimal Application Scenarios for 2,3-Dichlorobenzoyl Chloride (CAS 2905-60-4)


Pharmaceutical Intermediate for Lamotrigine (Anticonvulsant) Manufacturing

2,3-Dichlorobenzoyl chloride is the essential intermediate in the synthesis of lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder [1]. The 2,3-dichloro substitution pattern on the phenyl ring is structurally mandatory for the pharmacological activity of the final triazine drug molecule; alternative dichlorobenzoyl chloride isomers would yield inactive or potentially toxic compounds [2]. In industrial lamotrigine production, the 2,3-dichlorobenzoyl chloride intermediate must meet stringent isomeric purity specifications (<0.1% of 3,4-isomer) to ensure that impurities are not carried through to the final active pharmaceutical ingredient [3]. The compound is first converted to 2,3-dichlorobenzoyl cyanide via reaction with copper(I) cyanide, which is then condensed with aminoguanidine bicarbonate and cyclized to yield lamotrigine with HPLC purity exceeding 99.8% [4].

Agrochemical Intermediate for Fungicide and Insecticide Synthesis

2,3-Dichlorobenzoyl chloride serves as a critical intermediate in the synthesis of various agrochemicals, including fungicides and insecticides [1]. Its reactive benzoyl chloride group enables the introduction of the 2,3-dichlorobenzoyl moiety into target molecules, a structural feature that contributes to the biological activity of certain crop protection agents [2]. The compound's relatively high single-channel reaction selectivity (as demonstrated in solvolysis studies) is advantageous in agrochemical process chemistry, where minimizing side products reduces waste treatment costs and simplifies purification [3]. Market research indicates that demand for 2,3-dichlorobenzoyl chloride in the agrochemical sector is driven by the need for fungicides that protect high-value crops across diverse climatic conditions [4].

Mechanistic Probe for Ortho-Effect Studies in Physical Organic Chemistry

2,3-Dichlorobenzoyl chloride is a valuable model compound for investigating the ortho-effect in acyl chloride reactivity [1]. The presence of two adjacent chlorine substituents on the aromatic ring creates a unique steric and electronic environment at the carbonyl reaction center, distinct from that of 2,4-, 2,6-, 3,4-, and 3,5-dichloro isomers [2]. Solvolysis studies using the Grunwald-Winstein equation have demonstrated that 2,3-dichlorobenzoyl chloride follows a single, well-defined ionization pathway across 30 solvents, in contrast to the dual-channel behavior of the 2,4-isomer [3]. This predictable, unified mechanism makes the compound an ideal substrate for probing how ortho-substitution influences reaction kinetics and selectivity in nucleophilic acyl substitution reactions [4].

Building Block for Xanthine Oxidase Inhibitors and Specialty Organic Synthesis

2,3-Dichlorobenzoyl chloride is employed as a building block in the preparation of compounds with xanthine oxidase inhibitory activity [1]. Xanthine oxidase inhibitors are clinically relevant for the treatment of hyperuricemia and gout. The 2,3-dichlorobenzoyl group, when incorporated into appropriate heterocyclic frameworks, contributes to the binding affinity and selectivity profile of these therapeutic candidates [2]. Additionally, the compound's higher anhydride formation yield (90% vs. 78% for 2,4-isomer) in inverse phase-transfer catalyzed reactions makes it the preferred choice when maximizing product yield is a primary consideration in specialty chemical synthesis [3].

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